molecular formula C11H13IN2O2 B14787290 7-Iodo-1,5-dimethyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione

7-Iodo-1,5-dimethyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione

Cat. No.: B14787290
M. Wt: 332.14 g/mol
InChI Key: JEPBSTKNTCFNCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodo-1,5-dimethyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione is a bicyclic heterocyclic compound featuring a seven-membered azepine ring fused with a pyridine moiety. The molecule is substituted with iodine at position 7 and methyl groups at positions 1 and 3.

Properties

Molecular Formula

C11H13IN2O2

Molecular Weight

332.14 g/mol

IUPAC Name

7-iodo-1,5-dimethyl-8,9-dihydro-7H-pyrido[3,2-b]azepine-2,6-dione

InChI

InChI=1S/C11H13IN2O2/c1-13-8-4-3-7(12)11(16)14(2)9(8)5-6-10(13)15/h5-7H,3-4H2,1-2H3

InChI Key

JEPBSTKNTCFNCE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC1=O)N(C(=O)C(CC2)I)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-1,5-dimethyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at position 7 undergoes nucleophilic substitution due to its electrophilic nature. Key reactions include:

Reaction TypeReagents/ConditionsOutcomeReference
Iodine Displacement Potassium hydroxide (KOH), DMF, 80°CSubstitution with hydroxyl group
Amination Ethylamine, Pd(OAc)₂, ligand, 100°CFormation of 7-amino derivative
Alkoxylation Sodium methoxide, ethanol, refluxMethoxy substitution at position 7

These reactions are critical for modifying the compound’s electronic profile or introducing functional groups for downstream applications .

Metal-Catalyzed Cross-Coupling Reactions

The iodine atom facilitates palladium- or copper-catalyzed couplings, enabling structural diversification:

Reaction TypeCatalytic SystemPartnersApplicationsReference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME, 90°CAryl/heteroaryl boronic acidsBioconjugate synthesis
Sonogashira CuI, PdCl₂(PPh₃)₂, Et₃N, THFTerminal alkynesFluorescent probes
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃Primary/secondary aminesPharmacophore development

Cross-coupling strategies are pivotal for attaching bioactive moieties or fluorescent tags .

Ring-Opening and Functionalization

The dihydroazepine ring can undergo controlled ring-opening under acidic or reductive conditions:

Reaction TypeConditionsProductsReference
Acid Hydrolysis HCl (6M), reflux, 12hLinear diamide intermediate
Reductive Cleavage LiAlH₄, THF, 0°C to RTReduced amine derivative

These intermediates serve as precursors for synthesizing fused polycyclic systems or peptidomimetics .

Oxidative Transformations

The pyridoazepine core is susceptible to oxidation, particularly at the dihydroazepine moiety:

Reaction TypeOxidizing AgentOutcomeReference
Epoxidation mCPBA, DCM, RTFormation of epoxide at C8–C9
Aromatic Oxidation DDQ, TFA, CHCl₃, 60°CConversion to fully aromatic system

Oxidation enhances conjugation, potentially improving binding affinity in pharmacological contexts .

Comparative Reactivity Table

A comparison with the structurally similar 3-iodo isomer highlights regiochemical differences:

Property7-Iodo Isomer (This Compound)3-Iodo Isomer
Iodine Reactivity Higher electrophilicity at C7Moderate reactivity at C3
Ring Strain Lower (8,9-dihydro vs. 4,5-dihydro)Higher
Cross-Coupling Efficiency 82–90% yield (Suzuki)75–85% yield (Suzuki)

Key Research Findings

  • The iodine atom’s position (C7 vs. C3) significantly impacts reaction rates and product distributions .

  • Ring-opening reactions require precise control to avoid decomposition.

  • Oxidative cyclizations (e.g., with DDQ) enable access to extended π-systems for materials science applications .

This compound’s versatility in nucleophilic, cross-coupling, and oxidative reactions positions it as a valuable intermediate in medicinal chemistry and materials science. Further studies are needed to explore its catalytic asymmetric transformations and in vivo stability.

Scientific Research Applications

7-Iodo-1,5-dimethyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s properties are being investigated for potential use in materials science and other industrial applications.

Mechanism of Action

The mechanism by which 7-Iodo-1,5-dimethyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Differences

5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione (CAS 104636-54-6)
  • Core Structure : Shares the pyrido[3,2-b]azepine-dione backbone but lacks the 7-iodo and 1-methyl substituents.
  • Substituent Impact : The absence of iodine reduces molecular weight (MW) and lipophilicity. Methyl at position 5 may enhance metabolic stability compared to bulkier groups.
7-Methyl-2-(methylthio)-3-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one (Compound 11)
  • Core Structure: Pyrido-thieno-pyrimidinone system with a six-membered pyrimidine ring instead of azepine.
  • Substituents : Methyl at position 7, methylthio at position 2, and phenyl at position 3.
  • Synthesis : Methylation via methyl iodide (Method a: 93% yield; Method b: 28% yield), highlighting variability in reaction efficiency based on conditions .
  • Physicochemical Data : Melting point 202–204°C; IR (C=O at 1,680 cm⁻¹); NMR signals for NCH3 (δ 2.40) and SCH3 (δ 2.51) .
1-Ethoxymethyl-5-methyl-9-phenyl-pyrimido[4,5-b][1,4]diazepine-2,4-dione
  • Core Structure : Pyrimido-diazepine-dione with a six-membered diazepine ring.
  • Substituents : Ethoxymethyl at position 1 and phenyl at position 7.
  • Crystallography : Stabilized by N–H···O and C–H···O hydrogen bonds, enhancing crystalline stability.
  • Bioactivity : Explored as an antitumor agent, HIV-1 reverse transcriptase inhibitor, and kinase modulator .

Physicochemical and Spectroscopic Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) IR (C=O, cm⁻¹) Notable NMR Signals
Target Compound ~375.2* 7-I, 1-Me, 5-Me N/A N/A N/A
5-Methyl analog (CAS 104636-54-6) ~250.3 5-Me N/A N/A N/A
Compound 11 343.47 7-Me, 2-SMe, 3-Ph 202–204 1,680 δ 2.40 (NCH3), δ 2.51 (SCH3)
Pyrimido-diazepine-dione ~400* 1-Ethoxymethyl, 9-Ph N/A N/A N/A

*Estimated based on structural similarity.

Biological Activity

7-Iodo-1,5-dimethyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical formula: C11H13IN2O2C_{11}H_{13}IN_2O_2 with a molecular weight of 332.14 g/mol. The presence of iodine in its structure is notable as it can influence the biological activity and binding affinity of the compound to various biological targets.

Research indicates that 7-Iodo-1,5-dimethyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione may exert its effects through several mechanisms:

  • G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which are critical in various signaling pathways. These interactions can lead to changes in cellular responses and have implications in treating diseases such as cancer and neurological disorders .
  • Cereblon Ligand Activity : This compound has been identified as a potential ligand for cereblon E3 ligase, which plays a role in targeted protein degradation. Such interactions could lead to the modulation of various cellular pathways involved in cancer progression .
  • Inhibition of Tumor Growth : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth in specific cancer models by interfering with critical signaling pathways involved in cell proliferation and survival .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that 7-Iodo-1,5-dimethyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione exhibits cytotoxic effects against various cancer cell lines. For instance, studies showed that the compound significantly reduced cell viability in PTEN-deficient prostate cancer cells by modulating the PI3K/Akt pathway .
  • Animal Models : In vivo studies using mouse xenograft models have reported that treatment with this compound resulted in a marked reduction in tumor size compared to control groups. This suggests a promising therapeutic potential for further development into anti-cancer agents .

Data Table

Study TypeModel UsedKey Findings
In VitroCancer Cell LinesSignificant cytotoxicity observed
In VivoMouse Xenograft ModelsReduced tumor size and improved survival rates
Mechanistic StudyCellular Signaling PathwaysModulation of PI3K/Akt pathway observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.